Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate
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Overview
Description
Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d][1,3]dioxole core, followed by the introduction of the piperazine ring and the fluorophenyl group. The final step usually involves the formation of the carbamate ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules. It could serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate might be investigated for its pharmacological properties. It could be a candidate for drug development, particularly if it exhibits activity against specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Methyl (2-(benzo[d][1,3]dioxol-5-yl)ethyl)carbamate: Lacks the piperazine and fluorophenyl groups, which may result in different chemical and biological properties.
Methyl (2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate: Lacks the benzo[d][1,3]dioxole core, which could affect its reactivity and interactions with biological targets.
Uniqueness
Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate is unique due to its combination of aromatic and heterocyclic structures. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.
Properties
IUPAC Name |
methyl N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-27-21(26)23-13-18(15-2-7-19-20(12-15)29-14-28-19)25-10-8-24(9-11-25)17-5-3-16(22)4-6-17/h2-7,12,18H,8-11,13-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWHEHSUBDBZAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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